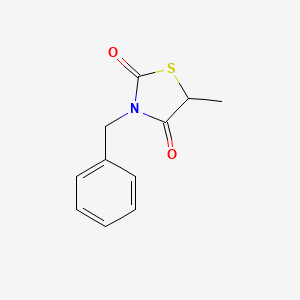
Pentane-1,5-diylbis(octylarsinic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentane-1,5-diylbis(octylarsinic acid) is an organoarsenic compound characterized by the presence of two octylarsinic acid groups attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentane-1,5-diylbis(octylarsinic acid) typically involves the reaction of pentane-1,5-diol with octylarsinic acid derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include octylarsinic acid and a suitable catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of pentane-1,5-diylbis(octylarsinic acid) may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as esterification, purification, and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Pentane-1,5-diylbis(octylarsinic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the compound into its corresponding arsenic hydrides.
Substitution: The compound can participate in substitution reactions where the octyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield arsenic oxides, while reduction can produce arsenic hydrides.
Scientific Research Applications
Pentane-1,5-diylbis(octylarsinic acid) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: Utilized in the production of specialized materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of pentane-1,5-diylbis(octylarsinic acid) involves its interaction with molecular targets, such as enzymes and proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target molecules and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
Pentamidine: A diether consisting of pentane-1,5-diol with 4-amidinophenyl groups, used as an antiprotozoal agent.
Bisphthalonitrile: A compound with a pentane-1,5-diylbis(sulfanediyl) backbone, used in the synthesis of polymeric phthalocyanines.
Uniqueness
Pentane-1,5-diylbis(octylarsinic acid) is unique due to its specific structure, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
CAS No. |
63586-93-6 |
|---|---|
Molecular Formula |
C21H46As2O4 |
Molecular Weight |
512.4 g/mol |
IUPAC Name |
5-[hydroxy(octyl)arsoryl]pentyl-octylarsinic acid |
InChI |
InChI=1S/C21H46As2O4/c1-3-5-7-9-11-14-18-22(24,25)20-16-13-17-21-23(26,27)19-15-12-10-8-6-4-2/h3-21H2,1-2H3,(H,24,25)(H,26,27) |
InChI Key |
NRWVLLDZSKXKIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[As](=O)(CCCCC[As](=O)(CCCCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)[2-[(2-hydroxyethyl)[2-[(1-oxohexadecyl)oxy]ethyl]amino]ethyl]amino]ethyl]-2-[(2-hydroxyethyl)(1-oxohexadecyl)amino]-N-methyl-, methyl sulfate (salt)](/img/structure/B14494277.png)
![[4-(Dimethylamino)-2-methylphenyl]ethene-1,1,2-tricarbonitrile](/img/structure/B14494284.png)

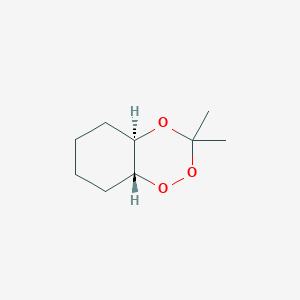

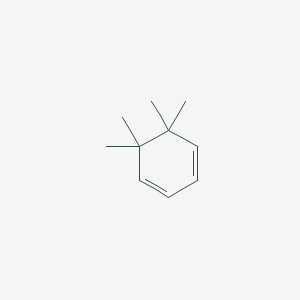
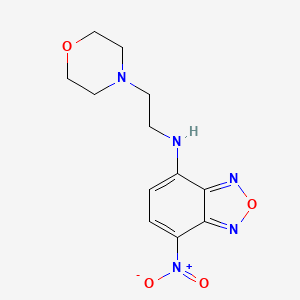
![N~1~,N~2~-Bis[(pyridin-2-yl)methyl]propane-1,2-diamine](/img/structure/B14494310.png)
![2-[(2-Methylphenoxy)methyl]morpholine;oxalic acid](/img/structure/B14494315.png)
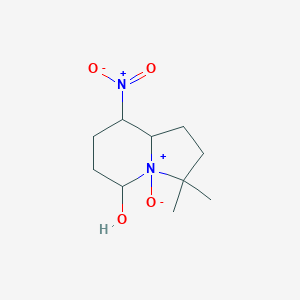
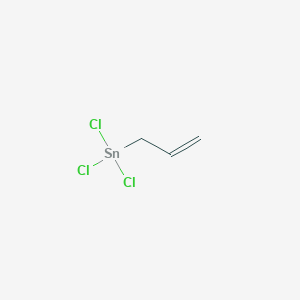
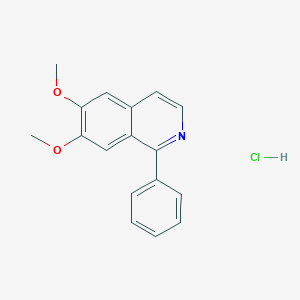
![Octyl 3-[(dimethylcarbamothioyl)sulfanyl]propanoate](/img/structure/B14494340.png)
